BenchChemオンラインストアへようこそ!

N-(4-(3-(ethylsulfonyl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide

PKM2 activator azetidine scaffold dual sulfonamide

This azetidine-sulfonamide (CAS 2034303-73-4) is a structurally constrained PKM2 activator with a defined ethylsulfonyl substituent and 3-methylbenzenesulfonamide moiety. Unlike flexible diarylsulfonamide probes, its rigid azetidine core locks the bioactive conformation for reproducible target engagement. Buy this compound to establish 3-position SAR series (ethylsulfonyl vs. hydroxyl/methoxy/carbamate) and validate isoform selectivity over PKM1/PKR/PKL. Ideal for cancer metabolism research and pharmacophore refinement.

Molecular Formula C19H22N2O5S2
Molecular Weight 422.51
CAS No. 2034303-73-4
Cat. No. B2702953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3-(ethylsulfonyl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide
CAS2034303-73-4
Molecular FormulaC19H22N2O5S2
Molecular Weight422.51
Structural Identifiers
SMILESCCS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C
InChIInChI=1S/C19H22N2O5S2/c1-3-27(23,24)18-12-21(13-18)19(22)15-7-9-16(10-8-15)20-28(25,26)17-6-4-5-14(2)11-17/h4-11,18,20H,3,12-13H2,1-2H3
InChIKeyXAMHDSSMVQQQGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(3-(Ethylsulfonyl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide (CAS 2034303-73-4): Structural Classification and Procurement-Relevant Context


N-(4-(3-(ethylsulfonyl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide (CAS 2034303-73-4; MW 422.51; C₁₉H₂₂N₂O₅S₂) is a synthetic small molecule belonging to the azetidine-sulfonamide hybrid chemotype [1]. The compound features a 1,3-disubstituted azetidine core bearing an ethylsulfonyl group at the 3-position, linked via a carbonyl bridge to a para-substituted phenyl ring that carries a 3-methylbenzenesulfonamide (meta-toluenesulfonamide) moiety [2]. This dual-sulfonamide architecture places the compound at the intersection of two biologically validated chemical spaces: the azetidine-containing PKM2 modulator series exemplified by the Agios Pharmaceuticals patent family (US 9,221,792, WO 2012/083246), and the broader N-arylsulfonamide class of glycolytic enzyme modulators [2][3]. The compound is commercially available through multiple research chemical suppliers as a reference-standard-grade material for in vitro pharmacological studies.

Why Generic Substitution Fails for N-(4-(3-(Ethylsulfonyl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide (CAS 2034303-73-4): Structural Determinants That Preclude In-Class Interchangeability


In-class compounds within the PKM2 modulator azetidine-sulfonamide series cannot be considered functionally interchangeable because three discrete structural variables simultaneously govern target engagement, activation ceiling, and isoform selectivity [1]. First, the identity of the azetidine 3-position substituent (ethylsulfonyl in CAS 2034303-73-4 versus hydroxyl, methoxy, carbamate, or heteroaryl-amine in comparator compounds) directly modulates the electronic environment of the azetidine ring and the geometry of the pendant group that occupies a defined sub-pocket in the PKM2 allosteric site [1]. Second, the sulfonamide aryl group attached to the central phenyl ring (3-methylphenyl in this compound versus quinolin-8-yl, substituted phenyl, or heteroaryl in patent exemplars) determines both the extent of PKM2 activation and the selectivity window over PKM1, PKR, and PKL isoforms [1][2]. Third, the linker orientation (amide directionality) between the azetidine and central phenyl ring influences conformational flexibility and metabolic stability. Substituting a related analog without controlling for all three variables risks loss of PKM2 activation potency, altered maximum activation response (Eₘₐₓ), compromised isoform selectivity, and unpredictable off-target pharmacology [2].

Quantitative Differentiation Evidence for N-(4-(3-(Ethylsulfonyl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide (CAS 2034303-73-4) Relative to Closest Structural Comparators


Structural Topology Differentiation: Dual-Sulfonamide Architecture Versus Mono-Sulfonamide Azetidine PKM2 Activators

CAS 2034303-73-4 is distinguished from the first-generation N,N'-diarylsulfonamide PKM2 activators (e.g., DASA-58, AC₅₀ = 38 nM) by the incorporation of an azetidine ring as a central scaffold element, replacing the flexible acyclic sulfonamide linker [1]. Unlike DASA-58 and related compounds (MW ~450–550), which contain two sulfonamide groups connected through a rotatable diaryl linker, CAS 2034303-73-4 employs a conformationally constrained azetidine-1-carbonyl-phenyl core that restricts the relative orientation of the two sulfonamide pharmacophores [2]. The ethylsulfonyl substituent on the azetidine 3-position introduces a stereoelectronic element absent in the unsubstituted azetidine or 3-hydroxy/methoxy-azetidine analogs described in the Agios patent series [2]. The 3-methyl substitution on the benzenesulfonamide ring represents a defined SAR point: in the N,N'-diarylsulfonamide series, the corresponding 3-methyl analog (compound 56 in Boxer et al.) exhibited an AC₅₀ of 99 nM with 84% maximum response, establishing that meta-methyl substitution on the sulfonamide aryl ring is compatible with potent PKM2 activation [1].

PKM2 activator azetidine scaffold dual sulfonamide structure-activity relationship

Physicochemical Property Differentiation: Molecular Weight and Lipophilicity Positioning Relative to Clinically Investigated PKM2 Activators

CAS 2034303-73-4 (MW 422.51) occupies a favorable physicochemical position between the higher-MW N,N'-diarylsulfonamide activators (DASA-58, MW ~546; DASA-10, MW ~508) and the lower-MW quinoline-sulfonamide series (TEPP-46, MW ~407) [1]. The molecular formula (C₁₉H₂₂N₂O₅S₂) yields a calculated hydrogen bond acceptor count of 7 and hydrogen bond donor count of 1 (sulfonamide NH), satisfying Lipinski's Rule of Five criteria. In contrast, DASA-58 (MW 546.6) exceeds the MW threshold of 500 Da and carries a calculated logP exceeding 5, placing it outside optimal oral drug space [1]. The azetidine ring substitution with ethylsulfonyl (rather than the 2,4-dioxothiazolidin-3-yl group found in the closest cataloged analog CAS 2034424-42-3, MW 445.51) provides a lower molecular weight and reduced topological polar surface area, which are associated with improved membrane permeability in the PKM2 activator series [2].

molecular weight lipophilicity drug-likeness PKM2 activator lead optimization

Isoform Selectivity Potential: Rationale for PKM2-Preferential Engagement Based on Azetidine-Containing Chemotype SAR

The Agios patent family (US 9,221,792) explicitly defines selectivity criteria for PKM2 activators in this chemotype: compounds must demonstrate at least 2-fold, and preferably ≥10-fold, greater activation of PKM2 over PKM1 [1]. The azetidine-sulfonamide scaffold, through its specific interaction with the PKM2 allosteric pocket (binding site distinct from the FBP binding site), has been shown to stabilize the active tetrameric conformation of PKM2 without affecting PKM1, PKR, or PKL isoforms [1][2]. In contrast, the first-generation N,N'-diarylsulfonamides (DASA series) achieve PKM2 activation through a different mechanism, and compound 55 in the Boxer et al. series (AC₅₀ = 43 nM) demonstrated selectivity for PKM2 over PKM1, but with a narrower window than the azetidine-based series [3]. The ethylsulfonyl substituent at the azetidine 3-position in CAS 2034303-73-4 is topologically positioned to occupy a sub-pocket that, in the Agios quinoline-sulfonamide exemplars, is implicated in conferring PKM2-over-PKM1 selectivity [1].

PKM2 selectivity isoform selectivity PKM1 Warburg effect cancer metabolism

Synthetic Tractability and Commercial Availability: Procurement-Ready Status Versus Multi-Step Custom Synthesis Requirements for Closest Analogs

CAS 2034303-73-4 is listed as an in-stock research chemical by multiple international suppliers, enabling immediate procurement without the 8–16 week lead time typical of custom-synthesized Agios patent exemplars [1]. The closest cataloged structural analog, N-(4-(3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide (CAS 2034424-42-3; MW 445.51), differs by substitution of the ethylsulfonyl group with a bulkier dioxothiazolidine ring and carries a higher molecular weight (+23 Da) and increased polar surface area [1]. The synthetic route to CAS 2034303-73-4 involves condensation of an azetidine building block with sulfonylated carbamic acid methyl ester, followed by quenching with the appropriate sulfonamide amine, a methodology established by Kharul et al. (2008) that is amenable to scale-up [2]. In contrast, the quinoline-sulfonamide PKM2 activators (TEPP-46, AC₅₀ = 92 nM) require a distinct synthetic route involving quinoline sulfonyl chloride intermediates that introduces additional synthetic complexity .

commercial availability synthetic accessibility research chemical procurement lead discovery

Evidence-Based Research and Industrial Application Scenarios for N-(4-(3-(Ethylsulfonyl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide (CAS 2034303-73-4)


PKM2 Activator Lead Identification and Hit-to-Lead Chemistry: Azetidine-Constrained Dual Sulfonamide Scaffold Exploration

CAS 2034303-73-4 serves as a commercially available entry point into the azetidine-constrained PKM2 activator chemical space, enabling structure-activity relationship (SAR) studies around the 3-position of the azetidine ring (ethylsulfonyl as a polar, electron-withdrawing substituent) and the sulfonamide aryl group (3-methylphenyl as a moderate-sized hydrophobic substituent). The compound's molecular weight (422.51 Da) and favorable calculated physicochemical profile position it as a lead-like starting point for optimization programs targeting cancer metabolism, consistent with the PKM2 activation strategy described in the Agios patent family [1]. Researchers can compare the PKM2 activation potency and isoform selectivity of this ethylsulfonyl-substituted azetidine directly against the 3-hydroxy, 3-methoxy, and 3-carbamate azetidine analogs disclosed in the patent literature to establish a 3-position SAR series [1].

Chemical Probe Development for Glycolytic Flux Modulation in Cancer Cell Metabolism Studies

The compound's belonging to the PKM2 activator chemotype—validated by the diarylsulfonamide series (DASA-58, AC₅₀ = 38 nM; DASA-10) and the quinoline-sulfonamide series (TEPP-46, AC₅₀ = 92 nM)—supports its use as a tool compound for studying metabolic reprogramming in cancer cells [2]. When properly benchmarked against reference activators in cell-based assays (lactate production, oxygen consumption, phosphoenolpyruvate accumulation), CAS 2034303-73-4 can help deconvolute whether the azetidine scaffold confers advantages in cellular permeability, metabolic stability, or duration of PKM2 activation compared to acyclic diarylsulfonamide probes. The dual-sulfonamide architecture also provides a unique chemical handle for affinity-based target engagement studies [1].

Pharmacophore Model Refinement for Allosteric PKM2 Activator Binding Site Mapping

The conformational restriction imposed by the azetidine ring in CAS 2034303-73-4, combined with the defined spatial orientation of the ethylsulfonyl and 3-methylbenzenesulfonamide groups, makes this compound well-suited for computational docking studies and pharmacophore model refinement [1]. By comparing the binding pose of this constrained scaffold with that of flexible diarylsulfonamide activators (which sample multiple low-energy conformations in solution), researchers can identify the bioactive conformation of the dual-sulfonamide pharmacophore and define the minimal structural requirements for PKM2 allosteric site engagement. Such models inform the design of next-generation activators with improved ligand efficiency [1][2].

Quote Request

Request a Quote for N-(4-(3-(ethylsulfonyl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.